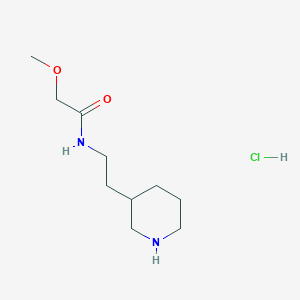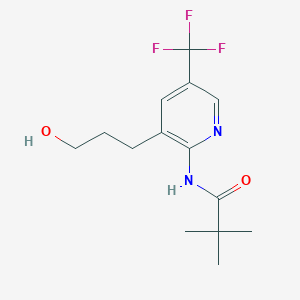
N-(3-(3-Hydroxypropyl)-5-(trifluorométhyl)pyridin-2-yl)pivalamide
Vue d'ensemble
Description
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C14H19F3N2O2 and its molecular weight is 304.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Ce composé est utilisé dans la synthèse de divers agents pharmaceutiques. Son motif structural, en particulier le groupe trifluorométhyle, est courant dans de nombreux médicaments thérapeutiques en raison de sa capacité à améliorer l'affinité de liaison et la stabilité métabolique .
Agriculture
En agriculture, les dérivés du composé pourraient être explorés pour leur potentiel de promoteurs de croissance ou de pesticides. Le groupe hydroxypropyle peut être modifié pour augmenter la solubilité et la biodisponibilité dans les systèmes végétaux .
Sciences de l'Environnement
Les chercheurs peuvent étudier le devenir environnemental de ce composé, tels que ses produits de dégradation et leur impact sur les écosystèmes. Il pourrait servir de composé modèle pour étudier le comportement environnemental des pyridines fluorées .
Science des Matériaux
La structure chimique robuste du composé en fait un candidat pour la création de matériaux avancés, tels que des polymères haute performance ou des revêtements nécessitant une stabilité thermique et une résistance chimique .
Biochimie
Les biochimistes pourraient s'intéresser à l'interaction du composé avec les macromolécules biologiques. Il pourrait être utilisé comme une sonde pour étudier les sites de liaison des enzymes ou pour comprendre le rôle des composés fluorés dans les systèmes biologiques .
Pharmacologie
En pharmacologie, le composé peut être utilisé pour développer de nouveaux candidats médicaments. Son groupe trifluorométhyle est particulièrement intéressant pour concevoir des médicaments avec des propriétés pharmacocinétiques améliorées .
Chimie Analytique
En raison de sa structure chimique unique, il peut être utilisé comme un standard ou un composé de référence dans des méthodes analytiques telles que la HPLC ou la spectrométrie de masse pour quantifier des composés similaires dans des mélanges complexes .
Chimie Synthétique
Le composé sert de bloc de construction en chimie synthétique pour construire des molécules plus complexes. Sa réactivité et ses groupes fonctionnels permettent une variété de transformations chimiques .
Propriétés
IUPAC Name |
N-[3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)12(21)19-11-9(5-4-6-20)7-10(8-18-11)14(15,16)17/h7-8,20H,4-6H2,1-3H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXUREANVNEDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


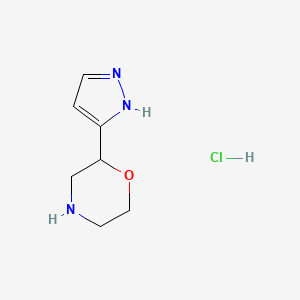
![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
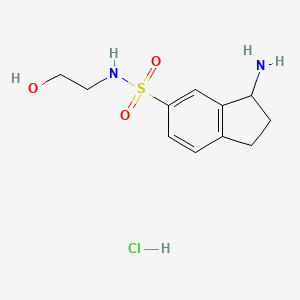
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
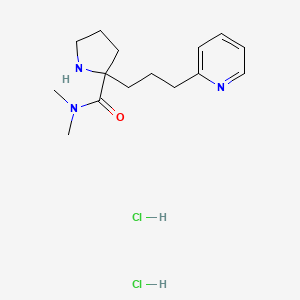
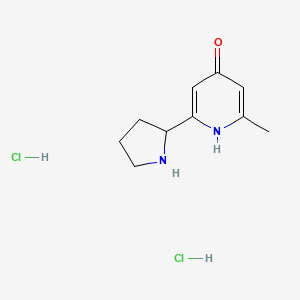
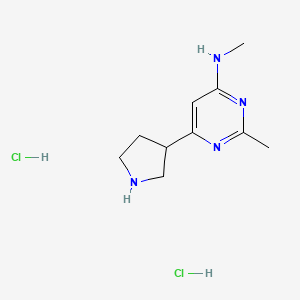
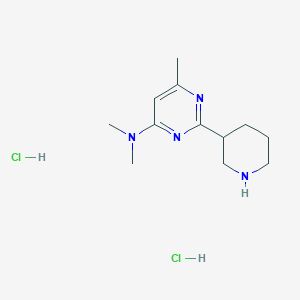

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)



